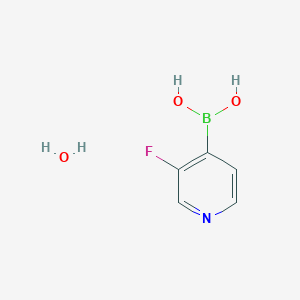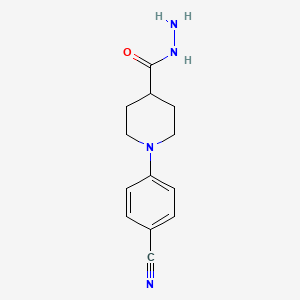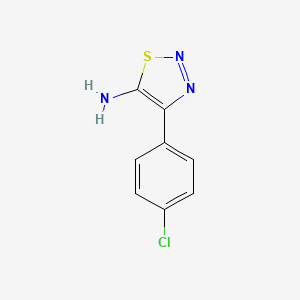
3-Chloro-5-fluorobenzamide
Descripción general
Descripción
3-Chloro-5-fluorobenzamide is a synthetic chemical compound with a wide range of applications in the scientific research field. It is a type of benzamide, which is a chemical compound containing a benzene ring attached to an amide group. This compound is a colorless solid with a molecular weight of 219.54 g/mol and a melting point of 158-160 °C. It is soluble in water, acetone, and other organic solvents. This compound has been used in various research studies for its unique properties, such as its ability to form hydrogen bonds, its low toxicity, and its low cost.
Aplicaciones Científicas De Investigación
Charge Density Analysis in Molecular Crystals
- 3-Chloro-5-fluorobenzamide, in conjunction with compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, has been used in experimental charge density studies. These studies involve high-resolution X-ray diffraction data to explore heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions within molecular crystals. This research is vital in understanding the nature of these interactions, which are essential for pharmaceutical and material science applications (Hathwar & Row, 2011).
Synthesis of Antimicrobial Analogs
- A study focused on synthesizing new 5-arylidene derivatives, starting with compounds like 4-fluorobenzamide, to create promising antimicrobial analogs. This research highlights the importance of fluorine atoms in the benzoyl group for enhancing antimicrobial activity, demonstrating the critical role of this compound derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Benzodiazepine Receptor Agonists
- Another research area involves synthesizing derivatives of this compound for their potential as benzodiazepine receptor agonists. These compounds have been evaluated for anticonvulsant and other pharmacological effects related to benzodiazepine receptors, underlining the compound's significance in neurological and psychiatric drug development (Faizi et al., 2017).
Radioligand Development for Imaging σ Receptors
- This compound derivatives have also been studied for their potential as radioligands in imaging σ receptors. These receptors are implicated in various neurological disorders, making these derivatives valuable in the field of nuclear medicine and neuroimaging (Shiue et al., 1997).
5
- The crystal structures of derivatives of this compound, such as N-(arylsulfonyl)-4-fluorobenzamides, have been analyzed to understand their molecular conformations. This research is crucial for material science, especially in the design and development of new materials with specific molecular properties (Suchetan et al., 2016).
Spin-Spin Couplings in Magnetic Resonance
- This compound and related compounds have been studied for their spin-spin couplings in hydrogen bonds using magnetic resonance in chemistry. This research provides insights into the intramolecular interactions within these compounds, which are important for understanding their behavior in various chemical and biological contexts (Alkorta et al., 2009).
Development of Novel Antagonists and Agonists
- Derivatives of this compound have been synthesized and evaluated for their potential as antagonists and agonists in various biological receptors. These studies contribute to the development of new therapeutic agents for treating conditions like asthma, gastrointestinal diseases, and depression (Norman, 2008).
Investigation of Intermolecular Interactions
- Research on this compound derivatives has also involved studying lp⋯π intermolecular interactions in 1,2,4-triazoles derivatives. These studies contribute significantly to our understanding of molecular interactions and their implications in pharmaceutical and material sciences (Shukla et al., 2014).
Photo-degradation Studies
- The compound has been the subject of photo-degradation studies, particularly in understanding the behavior of pharmaceutical compounds under environmental conditions. These studies are essential for assessing the environmental impact and stability of pharmaceutical compounds (Wu, Hong, & Vogt, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-chloro-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPVQWUBBPJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396393 | |
| Record name | 3-chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874781-06-3 | |
| Record name | 3-chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)


![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)


![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)



![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)

